
1-(cyclopentylcarbonyl)-4-(2-phenylethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(cyclopentylcarbonyl)-4-(2-phenylethyl)piperazine, also known as CPP, is a chemical compound that has been widely used in scientific research. It belongs to the family of piperazine derivatives and has been extensively studied for its potential therapeutic applications.
科学研究应用
1-(cyclopentylcarbonyl)-4-(2-phenylethyl)piperazine has been widely used in scientific research as a tool to study the function of various receptors in the central nervous system. It has been shown to bind selectively to the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory formation, and neuroprotection. This compound has been used to study the role of sigma-1 receptor in these processes and to develop potential therapeutic agents targeting this receptor.
作用机制
1-(cyclopentylcarbonyl)-4-(2-phenylethyl)piperazine acts as a selective agonist of the sigma-1 receptor, which is a transmembrane protein located in the endoplasmic reticulum and plasma membrane of cells. Activation of the sigma-1 receptor by this compound leads to the modulation of various signaling pathways, including calcium signaling, protein kinase C activation, and NMDA receptor function. These effects are thought to contribute to the neuroprotective and anti-inflammatory properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the inhibition of pro-inflammatory cytokine production. This compound has also been shown to protect against neuronal damage caused by ischemia, oxidative stress, and excitotoxicity. These effects suggest that this compound may have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
1-(cyclopentylcarbonyl)-4-(2-phenylethyl)piperazine has several advantages for use in lab experiments, including its high selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, this compound also has some limitations, such as its short half-life and the need for specialized equipment to study its effects on cellular signaling pathways.
未来方向
There are several future directions for the research on 1-(cyclopentylcarbonyl)-4-(2-phenylethyl)piperazine. One potential direction is the development of more potent and selective sigma-1 receptor agonists based on the structure of this compound. Another direction is the investigation of the role of sigma-1 receptor in various physiological and pathological processes, such as pain perception, addiction, and neuroinflammation. Finally, the therapeutic potential of this compound and its derivatives in the treatment of neurodegenerative diseases and other disorders should be further explored.
Conclusion:
In conclusion, this compound is a promising compound for scientific research due to its selective binding to the sigma-1 receptor and its potential therapeutic applications. The synthesis method of this compound can be optimized to improve the yield and purity of the compound. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on this compound and its derivatives may lead to the development of novel therapeutic agents for the treatment of various diseases.
合成方法
1-(cyclopentylcarbonyl)-4-(2-phenylethyl)piperazine can be synthesized by the reaction of cyclopentanone with 1,2-dibromoethane to form 1-(cyclopentyl)-2-bromoethane, which is then treated with sodium amide and phenethylamine to give this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and reagent ratios.
属性
IUPAC Name |
cyclopentyl-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c21-18(17-8-4-5-9-17)20-14-12-19(13-15-20)11-10-16-6-2-1-3-7-16/h1-3,6-7,17H,4-5,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHCGQIKZWSRJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-difluorobenzyl)-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4993996.png)
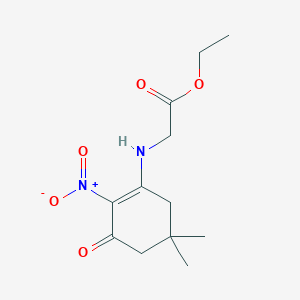

![ethyl 1-[(5-chloro-3-methyl-1H-indol-2-yl)carbonyl]-4-(cyclopropylmethyl)-4-piperidinecarboxylate](/img/structure/B4994014.png)
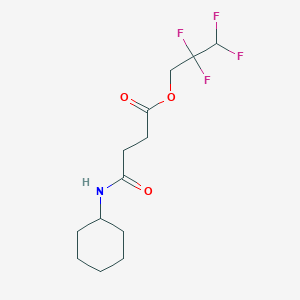
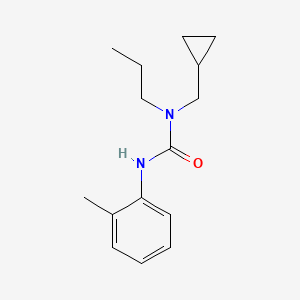
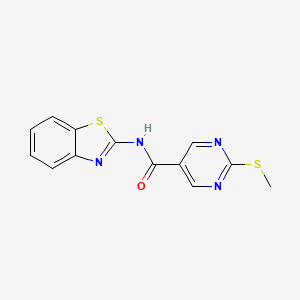
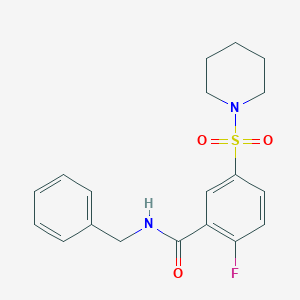
![5-bromo-N-{[(2-isopropylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4994065.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-ethylphenyl)benzamide](/img/structure/B4994080.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4994088.png)
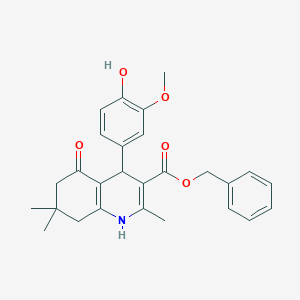
![N-[2-(1-piperidinyl)ethyl]-3-propoxybenzamide](/img/structure/B4994095.png)
![5'-benzyl 3'-tert-butyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4994097.png)